molecular formula C18H15ClFN3O2S B2417304 N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide CAS No. 1105217-52-4

N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide

Cat. No. B2417304
CAS RN: 1105217-52-4
M. Wt: 391.85
InChI Key: NAKWBNNFNBXDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide, commonly known as CFMTI, is a chemical compound that has been widely used in scientific research.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

  • Improving Metabolic Stability : Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles to enhance metabolic stability, suggesting a strategy to minimize metabolic deacetylation, relevant for compounds including those related to the specified chemical structure (Stec et al., 2011).

Antimicrobial and Anti-inflammatory Activity

  • Novel Synthesis for Anti-inflammatory Activity : A study on the synthesis of novel derivatives showed significant anti-inflammatory activity among certain compounds, highlighting the therapeutic potential of structurally related compounds (Sunder & Maleraju, 2013).

Herbicide Metabolism and Toxicity

  • Comparative Metabolism in Herbicides : Investigations into chloroacetamide herbicides revealed insights into their metabolism in human and rat liver microsomes, providing crucial information on the metabolic pathways and potential toxicological implications for related compounds (Coleman et al., 2000).

Antimicrobial Activity

  • Sulfide and Sulfone Derivatives : Research on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide demonstrated antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungal pathogens, indicating potential applications in antimicrobial treatments (Badiger et al., 2013).

Anion Coordination and Spatial Orientation

  • Amide Derivatives on Anion Coordination : A study on the different spatial orientations of amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, revealed insights into anion coordination, showcasing the structural versatility and potential application in molecular engineering (Kalita & Baruah, 2010).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2S/c1-25-16-7-2-11(19)8-15(16)23-17(24)9-14-10-26-18(22-14)21-13-5-3-12(20)4-6-13/h2-8,10H,9H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKWBNNFNBXDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.